Product packaging for Glucomoringin(Cat. No.:)

Glucomoringin

Cat. No.: B13425989
M. Wt: 609.7 g/mol
InChI Key: OVFNULRBAJGUQL-FNPJROJFSA-M
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Description

Contextualization within Glucosinolate Chemistry and Biology

Glucomoringin is a member of the glucosinolate family, a class of sulfur- and nitrogen-containing secondary plant metabolites. wikipedia.org Glucosinolates are organic anions derived from glucose and an amino acid, and are characterized by a core structure containing a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. sci-hub.semdpi.com This side chain determines the classification of the glucosinolate. sci-hub.se There are more than 130 known glucosinolates, which are broadly categorized as aliphatic, aromatic, or indolyl, based on their amino acid precursor, such as methionine, phenylalanine, or tryptophan. sci-hub.semdpi.com

A defining characteristic of glucosinolate biology is their interaction with the enzyme myrosinase (thioglucoside glucohydrolase). nih.gov In intact plant cells, glucosinolates are chemically stable and stored separately from myrosinase. sci-hub.senih.gov When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. nih.govmdpi.com This enzymatic reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. mdpi.com The aglycone then rearranges to form various bioactive compounds, most notably isothiocyanates, but also thiocyanates and nitriles, depending on the reaction conditions. mdpi.comunibo.it

The isothiocyanates are largely responsible for the pungent flavor of many plants in the order Brassicales and are the subject of extensive research for their biological activities. wikipedia.orgmdpi.com These activities include anti-inflammatory, antioxidant, and antimicrobial properties. sci-hub.semdpi.com The biological effects of glucosinolates are primarily attributed to these hydrolysis products. mdpi.comextrasynthese.com

Chemically, this compound's structure is 4-(α-L-rhamnosyloxy)benzyl glucosinolate. smolecule.com A distinctive feature of this compound compared to many other glucosinolates is the presence of an additional rhamnose sugar moiety in its side chain. sci-hub.seextrasynthese.com This unique structural feature contributes to the greater stability of its corresponding isothiocyanate, moringin (B1218149) [4-(α-L-rhamnosyloxy)benzyl isothiocyanate], even at room temperature. sci-hub.se

The biosynthesis of this compound is an area of active research. It is understood to be derived from the amino acid phenylalanine. sci-hub.se Recent studies integrating metabolomics and transcriptomics have begun to elucidate the specific metabolic pathways involved in its synthesis, particularly during processes like seed germination. digitellinc.com

Significance of this compound in Moringa Species and Related Brassicales

This compound is a significant secondary metabolite predominantly found in plants of the genus Moringa, which belongs to the family Moringaceae and the order Brassicales. extrasynthese.comwikipedia.org This compound is particularly abundant in Moringa oleifera, the most widely cultivated species of the genus, where it is present in various plant tissues, including the seeds, leaves, flowers, and roots. sci-hub.seextrasynthese.comwaocp.org The concentration of this compound varies between different parts of the plant, with seeds and leaves generally containing the highest amounts. sci-hub.sewaocp.orgthepharmajournal.com For instance, the this compound content has been reported to be greater than 30 mg/g (dry weight) in seeds and over 20 mg/g (dry weight) in leaves of M. oleifera. sci-hub.se

The presence of this compound is a characteristic feature of the Moringa genus. extrasynthese.com While glucosinolates are the hallmark of the order Brassicales, which includes the well-known Brassicaceae family (e.g., broccoli, cabbage), this compound itself is considered rare and specific to the Moringaceae family. extrasynthese.comdlsu.edu.phfrontiersin.org However, it has also been reported in Nocaea caerulescens, a plant belonging to the Brassicaceae family. extrasynthese.com Unlike many plants in the Brassicaceae that contain a variety of aliphatic and indole (B1671886) glucosinolates, only aromatic glucosinolates like this compound have been identified in M. oleifera. sci-hub.seresearchgate.net

The biological significance of this compound lies in its hydrolysis product, the isothiocyanate known as moringin [4-(α-L-rhamnosyloxy)benzyl isothiocyanate]. mdpi.combiocrick.com This conversion is catalyzed by the endogenous enzyme myrosinase when plant tissues are damaged. researchgate.net Moringin is noted for its stability compared to other isothiocyanates, a property attributed to the additional rhamnose sugar in its structure. sci-hub.se Moringin has demonstrated a range of biological activities in research, including antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govffhdj.com The chemopreventive potential of M. oleifera is often linked to the presence of this compound and its ability to be converted into the bioactive moringin. waocp.orgbiocrick.com

The following table provides an overview of the distribution of this compound in different parts of Moringa oleifera.

Plant PartThis compound Concentration (µmol/100 ml of aqueous extract from freeze-dried material)
Seeds6,841 ± 0,097 researchgate.net
Leaves4,10 ± 0,25 researchgate.net
Branches6,13 ± 0,18 (from oven-dried material) researchgate.net

This table presents data from a specific study and concentrations can vary based on factors such as plant age, growing conditions, and extraction methods. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28KNO14S2 B13425989 Glucomoringin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28KNO14S2

Molecular Weight

609.7 g/mol

IUPAC Name

potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate

InChI

InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1

InChI Key

OVFNULRBAJGUQL-FNPJROJFSA-M

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+]

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+]

Origin of Product

United States

Occurrence and Distribution in Botanical Sources

Identification and Quantification in Moringa oleifera

Moringa oleifera, often referred to as the "drumstick tree," is the most well-known source of glucomoringin. nih.gov This compound, chemically identified as 4-(α-L-rhamnopyranosyloxy)-benzyl glucosinolate, is the primary glucosinolate in this plant species. sci-hub.seresearchgate.net Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed for the precise identification and quantification of this compound in various parts of the plant. google.comthepharmajournal.com

Distribution Across Various Plant Tissues (Seeds, Leaves, Stems, Flowers, Roots)

This compound is distributed throughout the Moringa oleifera plant, with varying concentrations in different tissues. sci-hub.se Research has consistently shown that the seeds and leaves contain the highest amounts of this compound. waocp.org

Specifically, studies have reported this compound concentrations of over 30 mg/g (dry weight) in seeds and over 20 mg/g (dry weight) in leaves. sci-hub.se The flowers, stems, and roots also contain this compound, but generally in lower quantities compared to the seeds and leaves. sci-hub.semdpi.com The concentration of this compound is also influenced by the age of the plant tissue, with younger tissues tending to have higher levels. researchgate.net For instance, one study found higher proportions of glucosinolates in seedlings compared to older plants. sci-hub.se

The table below, created from user-editable data, provides a summary of this compound concentrations found in various tissues of Moringa oleifera.

Plant TissueThis compound Concentration (mg/g dry weight)Reference
Seeds> 30 sci-hub.se
Leaves> 20 sci-hub.se
Stems<20 µmol/g researchgate.net
FlowersPresent sci-hub.se
RootsPresent, but Benzyl (B1604629) glucosinolate is predominant mdpi.comajol.info

Identification and Quantification in Moringa stenopetala

Moringa stenopetala, another important species within the Moringaceae family, also contains this compound. researchgate.net The seeds of Moringa stenopetala are particularly rich sources of this glucosinolate. gre.ac.uk Studies have utilized methods like HPLC to identify and quantify this compound in this species. kuleuven.beresearchgate.net

Research indicates that the this compound content in the leaves of Moringa stenopetala can range from 0.2 mg/g to 4.2 mg/g. kuleuven.beresearchgate.net One study reported that the seeds of M. stenopetala contain approximately 13% this compound by dry weight. researchgate.net

The interactive table below allows for the comparison of this compound content in different parts of Moringa stenopetala.

Plant TissueThis compound ConcentrationReference
Leaves0.2 - 4.2 mg/g kuleuven.beresearchgate.net
Seeds~13% by dry weight researchgate.net

Variability in this compound Concentration Attributed to Genetic and Environmental Factors

The concentration of this compound in Moringa species is not static and can be influenced by a variety of factors, including the plant's genetic makeup and the environmental conditions in which it is grown. mdpi.com

Genetic Factors: Studies have revealed significant variation in this compound content among different ecotypes and cultivars of Moringa oleifera. researchgate.net For example, domesticated cultivars of M. oleifera have been found to have a significantly higher mean this compound content (75.29 µmol/g) compared to wild-type accessions (18.00 µmol/g). researchgate.net This suggests a strong genetic influence on the production of this compound. scielo.br

Environmental Factors: Environmental conditions also play a crucial role in determining the levels of this compound. Factors such as water availability and sulfur fertilization have been shown to impact the glucosinolate content in the leaves of Moringa oleifera. researchgate.net The time of harvest and post-harvesting drying methods can also affect the final concentration of this compound. sci-hub.se

The following table summarizes the factors that contribute to the variability in this compound concentration.

FactorInfluence on this compound ConcentrationReference
Genetic
DomesticationDomesticated cultivars show higher levels than wild types. researchgate.net
EcotypeDifferent ecotypes exhibit varying concentrations. researchgate.net
Environmental
Water IrrigationCan affect the content in leaves. researchgate.net
Sulfur FertilizationInfluences glucosinolate levels. researchgate.net
Harvest TimeCan alter the final concentration. sci-hub.se
Post-Harvest DryingMethods used can impact this compound content. sci-hub.se

Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Pathways in Plants

The biosynthesis of glucomoringin, like other glucosinolates (GSLs), is a complex process occurring in plants, primarily within the order Brassicales. nih.gov This pathway involves several enzymatic steps that transform a precursor amino acid into the final glucosinolate structure. nih.govunibo.it

Glucosinolates are broadly categorized based on the amino acid that serves as their precursor. The three primary groups are aliphatic GSLs derived from methionine, alanine, leucine, isoleucine, or valine; indolic GSLs from tryptophan; and aromatic GSLs from phenylalanine or tyrosine. sci-hub.semdpi.comnih.gov

This compound, with the chemical name 4-[(α-L-rhamnosyloxy)-benzyl]-glucosinolate, is classified as an aromatic glucosinolate. sci-hub.seresearchgate.net Its core structure is derived from the aromatic amino acid L-phenylalanine. sci-hub.seirb.hr While many plants in the Brassicales order produce a variety of glucosinolates, species like Moringa oleifera are notable for containing almost exclusively aromatic glucosinolates, with this compound being the most predominant. sci-hub.sescielo.br

Table 1: Classification of this compound

Feature Description Source
Compound Name This compound sci-hub.se
Chemical Class Glucosinolate sci-hub.se
Structural Group Aromatic sci-hub.semdpi.comresearchgate.net

| Precursor Amino Acid | Phenylalanine | sci-hub.seirb.hr |

The biosynthesis of glucosinolates is generally understood to occur in three main stages:

Side-chain elongation : This initial phase is primarily for aliphatic glucosinolates derived from methionine and is less central to the direct pathway from phenylalanine to aromatic glucosinolates. nih.govunibo.it

Formation of the core glucosinolate structure : This is a critical stage involving the metabolic transformation of the precursor amino acid. nih.gov The process begins with the conversion of the amino acid (e.g., phenylalanine) to an aldoxime by cytochrome P450 enzymes of the CYP79 family. unibo.it This aldoxime is then oxidized by CYP83 enzymes into an activated form, such as a nitrile oxide or an aci-nitro compound. unibo.it This intermediate reacts with a sulfur donor, like glutathione, and is subsequently cleaved by a C-S lyase (SUR1) to form a thiohydroximate. unibo.it The thiohydroximate is then S-glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74 family), creating a desulfoglucosinolate. unibo.it The final step in forming the core structure is the sulfation of the desulfoglucosinolate by a 3'-phosphoadenosine-5'-phosphosulfate (PAPS) dependent sulfotransferase (SOT), yielding the complete glucosinolate. unibo.itirb.hr

Secondary side-chain modifications : After the core structure is formed, it can undergo further modifications like oxygenation, hydroxylation, and, in the specific case of this compound, glycosylation. unibo.itirb.hr The defining feature of this compound is the addition of a rhamnose moiety to the benzyl (B1604629) side chain, creating the 4-[(α-L-rhamnosyloxy)-benzyl] structure. sci-hub.sescielo.br This secondary glycosylation step is a distinctive feature of the glucosinolates found in Moringa species. scielo.br

Chemical synthesis approaches, such as the nitrovinyl pathway, have also been successfully employed to produce this compound, further elucidating its structure and formation. irb.hracademie-sciences.fr

Precursor Amino Acids and Aromatic Glucosinolate Classification

Enzymatic Hydrolysis to Isothiocyanates

In their intact form within plant vacuoles, glucosinolates like this compound are stable and biologically inactive. sci-hub.se Their bioactivation occurs through enzymatic hydrolysis, a process initiated when the plant tissue is damaged. sci-hub.semdpi.com

The key enzyme responsible for glucosinolate hydrolysis is myrosinase (thioglucoside glucohydrolase, EC 3.2.3.1). researchgate.net This enzyme is physically separated from glucosinolates in intact plant cells, stored in specialized myrosin cells. mdpi.com When the plant tissue is disrupted by actions such as chewing, cutting, or pest attack, myrosinase is released and comes into contact with the glucosinolates. sci-hub.semdpi.com

Myrosinase catalyzes the hydrolytic cleavage of the thioglycosidic bond—the bond connecting the glucose molecule to the sulfur atom—in the glucosinolate structure. sci-hub.senih.gov This enzymatic reaction releases the glucose moiety and generates a highly unstable aglycone intermediate, known as thiohydroximate-O-sulfonate. sci-hub.se The enzyme remains active over a broad pH range, typically between 3.5 and 9. sci-hub.se

Following the myrosinase-catalyzed removal of glucose, the unstable aglycone intermediate undergoes a spontaneous, non-enzymatic rearrangement. sci-hub.se This rearrangement, known as the Lossen rearrangement, leads to the formation of the corresponding isothiocyanate (ITC). mdpi.com

In the case of this compound, the hydrolysis product is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, commonly known as moringin (B1218149). mdpi.comnih.govmdpi.com This conversion from the precursor glucosinolate to the bioactive isothiocyanate is a critical step for its biological activity. biocrick.commdpi.com The presence of the myrosinase enzyme is essential for this transformation to occur efficiently. mdpi.comnih.gov

Table 2: Enzymatic Conversion of this compound

Precursor Enzyme Hydrolysis Product Source

The hydrolysis products of glucosinolates can vary in their stability. A unique feature of moringin, the isothiocyanate derived from this compound, is its notable stability compared to many other isothiocyanates. sci-hub.semdpi.com This enhanced stability is attributed to the presence of the rhamnose sugar moiety in its molecular structure. sci-hub.se

Formation of this compound Isothiocyanate (Moringin)

Metabolism of this compound in Biological Systems

The biological significance of this compound is largely attributed to its metabolic products, particularly the isothiocyanate moringin. This conversion is a critical step that dictates the compound's activity within biological systems. The primary mechanism for this transformation is enzymatic hydrolysis, which can be initiated by the plant's own enzyme, myrosinase, or by enzymes produced by microorganisms within the gastrointestinal tract.

Upon ingestion, particularly when the accompanying plant-derived myrosinase has been denatured by heat during cooking, the metabolism of this compound becomes heavily reliant on the enzymatic capabilities of the human gut microbiota. nih.govnih.gov It is well-established that intestinal bacteria can metabolize this compound, converting it into its bioactive isothiocyanate form, moringin. google.comcabidigitallibrary.orggoogle.com This bioconversion is crucial as moringin is considered the primary active compound responsible for many of the physiological effects associated with the consumption of Moringa oleifera seeds. google.com

The conversion process is facilitated by myrosinase-like enzymes produced by various bacterial species residing in the gut. nih.govresearchgate.net This microbial enzymatic action mirrors that of the plant's native myrosinase, hydrolyzing the thioglucoside bond in this compound to release glucose and an unstable aglycone, which then rearranges to form the stable isothiocyanate, moringin. researchgate.net

Research has identified several bacterial species capable of metabolizing glucosinolates, demonstrating the gut microbiome's significant role in the bioactivation of these plant compounds. While studies often focus on more common glucosinolates from Brassica vegetables, the principle of microbial conversion is applicable to this compound. nih.govfrontiersin.org The composition of an individual's gut microbiota can influence the efficiency of this conversion, leading to variability in the bioavailability of moringin among different individuals. mdpi.com

Table 1: Gut Bacteria with Known Myrosinase-Like Activity on Glucosinolates

Bacterial SpeciesGlucosinolate(s) Metabolized (Examples)Reference
Bacteroides thetaiotaomicronSinigrin, Glucoraphanin, General Glucosinolates frontiersin.orgmdpi.com
Lactobacillus agilisGlucoerucin, Glucoiberin, Glucoraphanin frontiersin.org
Enterococcus casseliflavusGlucoerucin, Glucoiberin, Glucoraphanin frontiersin.orgresearchgate.net
Escherichia coliGlucotropaeolin (B1208891), Glucoerucin, Glucoiberin, Glucoraphanin frontiersin.org
Enterococcus cloacaeGeneral Glucosinolates nih.gov
Bifidobacterium speciesGeneral Glucosinolates mdpi.com
Lactobacillus speciesGeneral Glucosinolates mdpi.com

Studies using in vitro fermentation models with human fecal microbiota have demonstrated the degradation of various polysaccharides and the production of metabolites like short-chain fatty acids (SCFAs). nih.govmdpi.com Similar methodologies can be applied to understand the specific dynamics of this compound fermentation and the precise roles of different bacterial consortia in its transformation. The ability of the gut microbiota to hydrolyze glucosinolates is significant because, in the absence of this enzymatic breakdown, the potential health benefits of these compounds would be limited. mdpi.com

Extraction, Isolation, and Purification Methodologies for Research

Advanced Solvent Extraction Techniques

The initial step in isolating glucomoringin from plant material, typically the seeds or leaves of Moringa oleifera, involves solvent extraction. The choice of solvent and extraction conditions are critical determinants of the efficiency and selectivity of the process.

Research has demonstrated that hydroalcoholic solutions are particularly effective for extracting this compound. A common and effective solvent system is 70% ethanol (B145695), which is used to treat the plant material, often after a defatting step with a non-polar solvent like hexane. dovepress.comresearchgate.net The use of boiling 70% ethanol serves a dual purpose: it efficiently extracts this compound and simultaneously deactivates the endogenous myrosinase enzyme. dovepress.com

Temperature is a key parameter in the extraction process. Studies have shown that extracting with warm methanol (B129727) (e.g., at 70°C) yields a higher content of this compound compared to extractions performed at room temperature. kuleuven.be For instance, one study highlighted that 80% methanol at 70°C was the preferred extraction solvent for maximizing the yield from Moringa stenopetala leaves. kuleuven.be Similarly, hot water extraction has been explored, with boiling for approximately 10 minutes proving effective for extracting a significant portion of this compound from moringa leaf powder. nih.gov The optimal temperature for extracting phenolic compounds, which can be co-extracted with glucosinolates, from Moringa oleifera leaves using microwave-assisted extraction was found to be 158°C with 42% ethanol. nih.gov

The selection of the solvent system is also influenced by the intended subsequent purification steps and the desired final product. For example, while methanol is effective, mixtures of ethanol and water are often preferred due to ethanol's lower toxicity, making it a more suitable solvent system for applications in food and pharmaceuticals. sci-hub.se Research has shown that distilled water can yield the highest percentage of crude extract from M. oleifera seeds compared to other solvents like methanol, hexane, and ethanol. nih.govresearchgate.net

Table 1: Comparison of Solvent Systems and Temperature Parameters for this compound Extraction
Solvent SystemTemperaturePlant MaterialKey FindingsReference
70% EthanolBoilingM. oleifera seed cake powderEffectively extracts this compound while deactivating myrosinase. dovepress.com
80% Methanol70°CM. stenopetala leavesHigher yield compared to room temperature extraction. kuleuven.be
WaterBoiling (10 min)Moringa leaf powderEffective for extracting a substantial amount of this compound. nih.gov
Distilled WaterNot specifiedM. oleifera seedsYielded the highest percentage of crude extract (21.78%). nih.govresearchgate.net
42% Ethanol158°C (MAE)M. oleifera leavesOptimal for extracting phenolic compounds, which can include glucosinolates. nih.gov

Assisted Extraction Methods (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

To enhance the efficiency of solvent extraction, researchers have turned to assisted extraction techniques. These methods utilize physical forces like ultrasonic waves or microwaves to improve solvent penetration into the plant matrix, thereby increasing extraction yield and often reducing extraction time and solvent consumption.

Ultrasound-Assisted Extraction (UAE) is based on the phenomenon of acoustic cavitation, which disrupts cell walls and facilitates the release of intracellular compounds. mdpi.com Studies have shown that UAE can significantly improve the extraction of glucosinolates. For instance, an optimized UAE process for glucosinolates from cauliflower, a related Brassicaceae plant, used 42% ethanol at 43°C for 30 minutes. mdpi.com In the context of Moringa, UAE has been employed to extract this compound from seed meal, with a concentration of 290.12 μg/g being achieved. thepharmajournal.comthepharmajournal.com The optimization of UAE for phenolic compounds from Moringa oleifera leaves identified optimal conditions of 52.4% ethanol, an extraction time of 3.2 minutes, and a temperature of 58.5°C. ffhdj.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced mass transfer. MAE has also been successfully applied to the extraction of this compound from moringa seed meal, yielding a concentration of 250.65 μg/g. thepharmajournal.comthepharmajournal.com Research on optimizing MAE for phenolic compounds from Moringa oleifera leaves determined the best conditions to be 48.86% ethanol, a microwave power of 626.53 W, and an irradiation time of 99.48 seconds. researchgate.net

Table 2: Comparison of Assisted Extraction Methods for this compound
MethodPlant MaterialKey ParametersThis compound YieldReference
Ultrasound-Assisted Extraction (UAE)Moringa seed mealNot specified290.12 µg/g thepharmajournal.comthepharmajournal.com
Microwave-Assisted Extraction (MAE)Moringa seed mealNot specified250.65 µg/g thepharmajournal.comthepharmajournal.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. To isolate this compound to a high degree of purity, various chromatographic techniques are employed. These methods separate molecules based on their physical and chemical properties, such as size, charge, and polarity.

Column chromatography is a fundamental purification technique used in the isolation of this compound. thepharmajournal.comthepharmajournal.combiocrick.com A common approach involves using an anion-exchange column, such as DEAE Sephadex A-25. dovepress.comajol.info The crude extract is loaded onto the column, which is conditioned with a suitable buffer. After washing to remove unbound impurities, this compound is eluted using a salt solution, such as aqueous potassium sulfate (B86663) (K₂SO₄). dovepress.com

Further purification can be achieved through size-exclusion chromatography, also known as gel filtration, using materials like Sephadex G-10. dovepress.com This step separates molecules based on their size, allowing for the removal of remaining impurities and resulting in a higher purity of this compound. dovepress.com

For more rapid and efficient purification, flash chromatography systems are often utilized. gre.ac.uk These systems use a stationary phase, such as C18-silica gel, and a gradient of solvents to separate the components of the extract. gre.ac.uk One study demonstrated a one-step purification of a related compound, moringin (B1218149), from a water extract of Moringa stenopetala seeds using a reverse-phase silica (B1680970) gel flash chromatography system. gre.ac.uk The process involved a linear gradient of methanol in water, with the eluate monitored by UV detection. gre.ac.uk

Column Chromatography

Methodological Considerations for Myrosinase Activity Mitigation During Extraction

A critical challenge in the extraction of this compound is the presence of the enzyme myrosinase (β-thioglucoside glucohydrolase). dovepress.comsci-hub.se This enzyme is naturally present in the plant but is sequestered from glucosinolates in intact cells. mdpi.com When the plant tissue is damaged, as in the grinding and extraction process, myrosinase comes into contact with this compound and catalyzes its hydrolysis into an unstable aglycone, which then rearranges to form isothiocyanates, such as moringin. sci-hub.semdpi.com

To obtain intact this compound, it is imperative to inactivate myrosinase. Several methods are employed to achieve this:

Heat Treatment: Boiling the plant material in a solvent like 70% ethanol or hot water is a common and effective method to quickly denature and inactivate myrosinase. dovepress.comnih.gov Heat treatment at 85°C or higher is generally considered sufficient. google.com

Solvent Deactivation: Using a high concentration of an organic solvent, such as 80% ethanol, can also serve to inactivate the enzyme. google.com

Freeze-Drying: Freeze-drying of the plant material prior to extraction is another technique used to inhibit myrosinase activity. sci-hub.se

By carefully controlling these factors, researchers can successfully prevent the enzymatic degradation of this compound, ensuring that the extracted compound is in its intact, native form for subsequent research.

Analytical and Structural Elucidation Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysisnih.govthepharmajournal.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the qualitative identification and quantitative measurement of glucomoringin in various extracts, particularly from Moringa oleifera. thepharmajournal.com HPLC systems, often equipped with a Diode Array Detector (DAD), enable the separation and detection of this compound and other phytochemicals. redalyc.org The purity of isolated this compound can be effectively assayed using HPLC, with some studies reporting purities of approximately 99% based on peak area. mdpi.com For quantitative analysis, HPLC methods are validated for linearity, accuracy, and precision. For instance, a method for total isothiocyanate quantification demonstrated acceptable linearity with a limit of detection of 0.13 µg/ml. scienceasia.orgresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the simultaneous determination of intact glucosinolates, like this compound, and phenolic compounds in plant extracts. redalyc.orgkuleuven.be This technique typically utilizes a C18 column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). kuleuven.befrontiersin.org The addition of an acid, like formic acid, helps to minimize the ionization of the analytes and improve peak separation. kuleuven.be

RP-HPLC methods have been developed to be both selective and fast, allowing for the separation of multiple bioactive compounds within a short analysis time. kuleuven.be For example, a validated RP-HPLC method can separate this compound and key phenolic compounds in under 20 minutes. kuleuven.be Detection is commonly performed using a UV detector at wavelengths optimized for both glucosinolates and phenolics, such as 230 nm. kuleuven.be The method's validity is often confirmed by comparing results obtained using an external standard method with those from a quantitative analysis of multicomponents by a single marker (QAMS) approach, which has shown strong correlation. kuleuven.be

Table 1: Example of RP-HPLC Method Parameters for this compound and Phenolic Analysis

Parameter Value
Column C18
Mobile Phase A 0.1% v/v Formic Acid in Water
Mobile Phase B Acetonitrile
Detection Wavelength 230 nm
Column Temperature 30 °C
Analysis Time ~20 minutes

This table represents typical parameters and may vary based on the specific application.

The bioactive breakdown products of this compound, primarily isothiocyanates (ITCs), are also quantified using HPLC-based methods. scienceasia.org A common approach involves the cyclocondensation of isothiocyanates with 1,2-benzenedithiol (B97157) to form a stable product, 1,3-benzodithiole-2-thione, which can be quantified by HPLC. dlsu.edu.ph This method allows for the determination of the total isothiocyanate content in extracts. dlsu.edu.ph

These HPLC methods are validated to ensure they are accurate and precise for standardizing extracts based on their isothiocyanate content. scienceasia.org For instance, a validated HPLC-based cyclocondensation method showed a limit of detection of 0.13 µg/ml for total isothiocyanates. scienceasia.orgresearchgate.net The analysis is often carried out using a C18 column with an isocratic mobile phase, such as a mixture of methanol and water, and detection is performed with a diode array detector. scienceasia.org Research has shown that different plant parts contain varying amounts of isothiocyanates, with immature seeds of Moringa oleifera reportedly having higher total ITC content. sci-hub.se

Table 2: HPLC Parameters for Isothiocyanate Quantification via Cyclocondensation

Parameter Value
Column Phenomenex Gemini 5 µm C18
Mobile Phase Isocratic, Methanol:Water (4:1 v/v)
Flow Rate 1.2 ml/min
Detection Diode Array Detector
Pre-column Derivatization Reaction with 1,2-benzenedithiol

This table is based on a reported method and illustrates a common approach for ITC analysis. scienceasia.org

Ion-pair chromatography is another HPLC technique applied to the analysis of ionic compounds like glucosinolates. chromatographyonline.comtcichemicals.com In this method, an ion-pairing agent, such as a quaternary ammonium (B1175870) salt for acidic analytes, is added to the mobile phase. tcichemicals.comtcichemicals.com This agent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reverse-phase column. tcichemicals.com While effective, ion-pair methods for glucosinolate analysis in Moringa have been noted to have longer analysis times, sometimes up to 60 minutes. kuleuven.be The development of faster LC-UV methods is often preferred to avoid these long run times and the complexity of ion-pairing agents. kuleuven.be

HPLC Methodologies for Isothiocyanate Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-HPLC-MS (UHPLC-qTOF-MS)scielo.brmdpi.comacademicjournals.org

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and structural confirmation of this compound. mdpi.comresearchgate.net The high sensitivity and specificity of MS allow for the accurate mass determination of the compound and its fragments. researchgate.net LC-MS analyses, particularly with electrospray ionization (ESI) in positive mode, have confirmed the molecular weight of this compound, with a protonated molecule [M+H]⁺ observed at m/z 588. mdpi.comresearchgate.netresearchgate.net This corresponds to the mass of intact this compound. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a quadrupole Time-of-Flight (qTOF) mass spectrometer offers even greater resolution and speed for analyzing complex extracts containing this compound and its derivatives. scielo.brmdpi.com

UHPLC-qTOF-MS is particularly suited for targeted metabolic fingerprinting studies. scielo.br This approach focuses on the detection and quantification of a specific group of known metabolites, such as this compound and its acylated derivatives. scielo.br Research has utilized this technique to investigate how external factors, like gamma radiation, can influence the synthesis of these compounds in Moringa oleifera. scielo.br Such studies have revealed that stressors can lead to an increase in the levels of this compound and its acetylated forms, suggesting they are part of the plant's inducible defense mechanism. scielo.br This targeted approach provides precise information on the relative changes in specific, health-beneficial compounds. scielo.br

**Table 3: Findings from a Targeted UHPLC-qTOF-MS Study on *Moringa oleifera***

Compound Observation Implication
This compound Increased levels following gamma radiation treatment. scielo.br Part of an inducible defense mechanism. scielo.br
Acetyl-glucomoringin Isomers Increased levels following gamma radiation treatment. scielo.br Accumulate under photo-oxidative stress. scielo.br

High-Resolution Accurate Mass-Mass Spectrometry (HRAM-MS) provides highly accurate mass measurements, which are crucial for the confident identification of metabolites in complex biological matrices like urine and plasma. nih.gov While direct studies on this compound using HRAM-MS are emerging, the technique has been successfully applied to analyze glucosinolate metabolites in general. nih.gov This method allows for the investigation of the bioavailability and metabolic fate of dietary glucosinolates. nih.gov For instance, HRAM-MS can be used to detect glucosinolate metabolites in human urine, serving as biomarker compounds for the intake of these phytonutrients. nih.gov The application of HRAM-MS is expected to further elucidate the pharmacokinetic properties of this compound and its metabolites. nih.gov

Targeted Metabolic Fingerprinting Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of complex organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework, allowing scientists to piece together the molecule's architecture. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the connectivity and spatial relationships of atoms within the molecule. researchgate.netnih.gov Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in differentiating the distinct sugar moieties—glucose and rhamnose—present in this compound. nih.govru.nl

The structural confirmation of this compound has been achieved through comprehensive NMR analysis, which distinguishes it from structurally related glucosinolates like sinalbin. ru.nl This powerful, non-destructive technique is invaluable for the qualitative and quantitative assessment of glucosinolates that may be challenging to identify using other conventional methods. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide characteristic chemical shift data that act as a fingerprint for the this compound molecule. dergipark.org.tr These spectra reveal the electronic environment of each hydrogen and carbon atom, respectively, allowing for their precise assignment within the molecular structure.

Below are tables detailing the ¹H-NMR and ¹³C-NMR chemical shifts for this compound, compiled from spectroscopic analysis. The numbering of the carbon atoms corresponds to the different moieties that constitute the this compound structure. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for this compound nih.gov Data recorded in Deuterium Oxide (D₂O)

Position Chemical Shift (δ) ppm Multiplicity
Benzene (B151609) Moiety
H-2', H-6' 7.21 d
H-3', H-5' 7.00 d
H-7' 4.60 s
Glucose Moiety
H-1 4.74 d
H-2 2.95-3.33 m
H-3 3.30 t
H-4 2.95-3.33 m
H-5 2.95-3.33 m
H-6 3.68 m
Rhamnose Moiety
H-1'' 5.40 br s
H-2'' 3.85 m
H-3'' 3.68 m
H-4'' 3.30 t
H-5'' 3.68 m
H-6'' 1.16 d

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Table 2: ¹³C-NMR Spectroscopic Data for this compound nih.gov Data recorded in Deuterium Oxide (D₂O)

Position Chemical Shift (δ) ppm
Benzene Moiety
C-1' 156.2
C-2', C-6' 116.7
C-3', C-5' 128.4
C-4' 131.0
C-7' 48.3
Thiohydroximate Moiety
C=N 190.7
Glucose Moiety
C-1 97.8
C-2 76.8
C-3 72.5
C-4 71.5
C-5 71.0
C-6 62.0
Rhamnose Moiety
C-1'' 99.8
C-2'' 70.0
C-3'' 70.0
C-4'' 71.5
C-5'' 69.0

Quantitative Analysis of Multicomponents by Single Marker (QAMS)

Quantitative Analysis of Multicomponents by Single Marker (QAMS) is an efficient and cost-effective analytical method that has been successfully applied to the quantification of this compound in Moringa stenopetala leaf powders. kuleuven.bex-mol.net This technique allows for the simultaneous determination of multiple components in a sample using a single, readily available reference standard, thereby circumventing the need for numerous, often expensive, pure standards. kuleuven.be

In a study focused on M. stenopetala, rutin (B1680289) was selected as the single marker for the quantification of five bioactive components, including this compound. kuleuven.be The QAMS method involves establishing a relative correction factor (RCF) for each component in relation to the single marker. kuleuven.be This allows for the calculation of the concentration of each analyte based on the concentration of the marker.

The results obtained using the QAMS method for this compound showed a strong correlation with those from the traditional external standard method (ESM), demonstrating the reliability and effectiveness of QAMS for quality control purposes. kuleuven.be This approach is particularly valuable when reference standards are scarce or costly. kuleuven.be

Method Validation and Inter-Method Correlation Studies

The development of reliable analytical methods for this compound requires rigorous validation to ensure their suitability and accuracy. kuleuven.bejst.go.jp Validation studies typically assess parameters such as linearity, precision, accuracy, sensitivity (limits of detection and quantification), and robustness, often following guidelines from the International Conference on Harmonisation (ICH). kuleuven.be

For instance, a fast Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method developed for the simultaneous analysis of glucosinolates and phenolics in Moringa stenopetala leaf powders underwent thorough validation. kuleuven.bex-mol.net The method demonstrated excellent linearity, with a coefficient of determination (r²) of ≥ 0.998, high precision (≤1.5%), and recovery values close to 100%. kuleuven.beresearchgate.net The limits of detection and quantification were found to be below 1.5 µg/mL and 5 µg/mL, respectively, indicating good sensitivity. kuleuven.bex-mol.net

Inter-method correlation studies are crucial for establishing the consistency and interchangeability of different analytical techniques. A key study compared the results of the QAMS method with the conventional external standard method (ESM) for quantifying this compound. The two methods showed a very strong relationship, with a correlation coefficient (r) of ≥ 0.9993. kuleuven.beresearchgate.net This high correlation proves that the QAMS method is a reliable and effective alternative to the ESM for the quantitative analysis of this compound in moringa leaf samples. kuleuven.be Such validation and correlation studies are essential for ensuring the quality and consistency of products containing this compound.

Chemical Synthesis and Derivative Generation

Development of Synthetic Pathways for Glucosinolates and Their Analogues

The synthesis of glucosinolates, including glucomoringin, has been approached through several key pathways that focus on the efficient construction of the core glucosinolate structure. These methods are essential for producing both naturally occurring glucosinolates and their artificial analogues for diverse scientific investigations. academie-sciences.frresearchgate.net

Aldoxime-Based Synthesis

The aldoxime-based pathway is a foundational method for synthesizing a variety of aliphatic and arylaliphatic glucosinolates. irb.hracademie-sciences.fr This approach begins with the chlorination of an aldoxime, often using reagents like chlorine gas or N-chlorosuccinimide, to generate a transient α-chloronitroso derivative. academie-sciences.fr This intermediate readily rearranges into the corresponding hydroximoyl chloride. academie-sciences.fr Without needing further purification, this electrophilic compound is reacted with a protected 1-thio-β-D-glucopyranose in the presence of a base. irb.hracademie-sciences.fr This reaction stereoselectively produces the (Z)-thiohydroximate intermediate in good yields. academie-sciences.fracademie-sciences.fr Subsequent sulfation and deprotection steps yield the final glucosinolate. nih.gov While effective, a limitation of this pathway is the potential sensitivity of the aldoxime side-chain to the halogenation step. nih.gov

Nitronate-Mediated Approaches

To circumvent the limitations of the aldoxime pathway, particularly the harsh halogenation conditions, the nitronate-mediated approach was developed. nih.gov This method offers an alternative route to the crucial hydroximoyl chloride intermediate. academie-sciences.frnih.gov The synthesis starts with the conversion of a suitable precursor, such as an alkyl bromide, to a nitronate anion. nih.gov This anion is then converted to the corresponding hydroximoyl chloride. nih.gov This intermediate then follows a similar reaction sequence as in the aldoxime pathway, reacting with a protected thiosugar to form the thiohydroximic acid, which is then sulfated and deprotected to yield the glucosinolate. nih.gov This pathway has been successfully used for the synthesis of various glucosinolates, including sinigrin. nih.gov However, for some glucosinolates, particularly aryl types, this method can be less efficient and may lead to a lack of stereoselectivity, producing a mixture of (Z) and (E) isomers. academie-sciences.frnih.gov

Nitrovinyl Pathway Applications

A more recent and efficient method for generating the hydroximoyl chloride intermediate is the nitrovinyl pathway. academie-sciences.fr This approach involves the one-step conversion of a nitroalkene to a hydroximoyl chloride using a hydride source, such as triethylsilane, in the presence of a Lewis acid. academie-sciences.frnih.gov This method is significantly shorter than the nitronate pathway. academie-sciences.fr The resulting hydroximoyl chloride is then coupled with the thiosugar, followed by sulfation and deprotection to afford the desired glucosinolate. irb.hr

This pathway has proven particularly valuable for the synthesis of aryl and indole (B1671886) glucosinolates. nih.gov A notable application of the nitrovinyl pathway was in the first total synthesis of this compound, which is an O-rhamnosylated form of glucosinalbin. irb.hracademie-sciences.fr The key intermediate for this synthesis was a per-O-acetylated p-O-rhamnosylated nitrostyrene. academie-sciences.fr This demonstrated the pathway's utility for creating complex, naturally occurring glucosinolates. irb.hr

Synthesis of this compound Analogues

The synthesis of analogues of this compound and other glucosinolates is critical for structure-activity relationship studies, helping to understand the biochemical interactions and biological functions of these compounds. academie-sciences.fr Synthetic chemistry allows for the creation of "tailor-made" artificial glucosinolates that are not found in nature. irb.hracademie-sciences.fr

One example is the synthesis of a this compound analogue where the rhamnose moiety is replaced with a mannose group, specifically 4-(α-D-mannosyloxy)benzyl glucosinolate. irb.hr This type of modification allows researchers to investigate the role of the sugar portion of the molecule in its biological activity, such as its interaction with the enzyme myrosinase. irb.hr The synthesis of such analogues often follows established pathways like the nitrovinyl method, starting from appropriately modified precursors. irb.hr Other modifications can include altering the aglycone structure or the glycosidic linkage to produce a diverse range of artificial analogues for various research purposes. academie-sciences.fr

Preparation and Characterization of Semi-Synthetic Derivatives

Semi-synthetic derivatives of naturally occurring compounds like this compound are developed to enhance their stability and biological activity. This involves chemically modifying the isolated natural product.

Design and Modification for Enhanced Bioactivity (e.g., MC-H)

An example of a semi-synthetic derivative with enhanced bioactivity is N-[(2′,3′,4′-O-triacetyl-α-L-rhamnosyloxy)benzyl] hydrazinecarbothioamide, known as MC-H. nih.gov This compound was derived from 4-(4′-O-acetyl-α-L-rhamnosyloxy) benzylisothiocyanate (MC-1), a secondary metabolite extracted from Moringa oleifera flowers. nih.gov

The rationale behind creating derivatives like MC-H is to improve properties such as stability and efficacy. nih.gov The isothiocyanates from M. oleifera are noted for having higher chemical stability compared to those from cruciferous vegetables, due to the presence of an additional sugar attached to the benzene (B151609) ring. nih.gov In the case of MC-H, the hyperacetylation of the rhamnose sugar of the parent compound results in a solid, odorless, and relatively stable molecule at room temperature. nih.gov

Research has shown that such modifications can significantly impact bioactivity. nih.gov For instance, studies on seven semi-synthetic compounds produced from MC-1 demonstrated that the anti-inflammatory activity was reduced in un-acetylated derivatives, highlighting the importance of the acetyl groups. nih.gov MC-H itself has shown potential antinociceptive and anti-inflammatory effects in preclinical studies. nih.gov

Design and Synthesis of Non-hydrolysable Glucosinolate Analogues

The development of non-hydrolysable glucosinolate analogues is a specialized area of synthetic chemistry aimed at creating molecules that mimic natural glucosinolates but resist enzymatic cleavage by myrosinase. academie-sciences.fracademie-sciences.fr The primary goal for designing these analogues is to produce stable probes that can be used to investigate the conformation and binding interactions of substrates within the active site of myrosinase without the complication of hydrolysis. academie-sciences.fracademie-sciences.fr These synthetic mimics are crucial tools for biochemical and biological studies of the myrosinase-glucosinolate system. academie-sciences.fr

Research has focused on modifying the core structure of the glucosinolate, particularly at the anomeric site, which is the location of the hydrolysable thioglucosidic bond. academie-sciences.frsci-hub.se Two significant strategies involve the creation of C-glucosidic analogues and the synthesis of alpha-anomeric stereoisomers. academie-sciences.fracademie-sciences.frsci-hub.se

C-Glucosidic Analogues

A key approach to creating a non-hydrolysable analogue is to replace the anomeric sulfur atom with a carbon atom, forming a stable C-glycosidic bond. academie-sciences.fr Researchers have successfully designed and synthesized C-analogues of glucosinolates like glucotropaeolin (B1208891) and glucocapparin. academie-sciences.fracademie-sciences.fr

The synthetic route, as designed by Rollin et al., involves a multi-step process:

A Horner-Emmons reaction is applied to a 4,6-protected D-glucopyranose. academie-sciences.fracademie-sciences.fr This stereoselectively yields C-glucopyranosyl ketones. academie-sciences.fracademie-sciences.fr

These ketone intermediates are then converted into the final C-glucosinolates through a reaction with hydroxylamine-O-sulfonic acid. academie-sciences.fracademie-sciences.fr

A significant finding from this research was that these C-glucosinolate analogues did not exhibit inhibitory activity against myrosinase, which was an unexpected result. academie-sciences.fr This suggests that while structurally similar, the specific nature of the thio-linkage is critical for effective binding and/or inhibition.

Alpha-Anomeric Analogues

Natural glucosinolates exclusively feature a β-D-gluco configuration at the anomeric carbon. academie-sciences.fr The synthesis of the corresponding α-anomers represents another strategy to produce analogues with altered properties. academie-sciences.fr The main synthetic challenge was the reliable elaboration of the required O-protected α-glucopyranosyl mercaptan intermediate. academie-sciences.fr Following the successful synthesis of this precursor, coupling with hydroximoyl chlorides led to the isolation of several α-glucosinolates, including the α-anomers of glucotropaeolin, gluconasturtiin, and glucobrassicin. academie-sciences.fr These alpha-anomers were shown to be reluctant to undergo hydrolysis by myrosinase, effectively acting as hydrolysis-resistant analogues. sci-hub.se

The table below summarizes key details of these synthetic non-hydrolysable analogues.

Analogue TypeKey Structural ModificationSynthetic Approach HighlightReported FindingExample Compounds
C-Glucosidic AnaloguesReplacement of the anomeric thioglucosidic linkage (S-C) with a C-C bond.Horner-Emmons reaction on protected D-glucopyranose to form C-glucopyranosyl ketones. academie-sciences.fracademie-sciences.frDid not display inhibitory activity against myrosinase. academie-sciences.frC-analogues of glucotropaeolin and glucocapparin. academie-sciences.fracademie-sciences.fr
Alpha-Anomeric AnaloguesInversion of stereochemistry at the anomeric carbon from the natural β-configuration to α.Synthesis via an O-protected α-glucopyranosyl mercaptan intermediate. academie-sciences.frResistant to hydrolysis by myrosinase. sci-hub.seα-anomers of glucotropaeolin, gluconasturtiin, and glucobrassicin. academie-sciences.fr

Pre Clinical Pharmacological Mechanisms and Biological Activities

Anti-inflammatory Mechanisms

The anti-inflammatory properties of glucomoringin and its metabolites are multifaceted, involving the modulation of various signaling pathways and the suppression of pro-inflammatory molecules.

Modulation of Pro-inflammatory Mediators (e.g., IL-1β, TNF-α, iNOS)

This compound and its derivative, moringin (B1218149), have demonstrated the ability to significantly reduce the expression of key pro-inflammatory mediators. researchgate.netresearchgate.net In various experimental models, treatment with moringin has led to a decrease in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). researchgate.netresearchgate.net Furthermore, moringin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a potent inflammatory mediator. sci-hub.semdpi.com This modulation of pro-inflammatory molecules is a cornerstone of this compound's anti-inflammatory effects. researchgate.netmdpi.com For instance, studies have shown that moringin can suppress the expression of these inflammatory markers in brain tissue and in macrophage cell lines. researchgate.netresearchgate.net

Table 1: Effect of this compound/Moringin on Pro-inflammatory Mediators

MediatorEffect of this compound/MoringinModel SystemReference
IL-1βDecreased expressionMouse brain, Macrophage cells researchgate.netresearchgate.net
TNF-αDecreased expressionMouse brain, Macrophage cells researchgate.netresearchgate.net
iNOSDecreased expressionMacrophage cells sci-hub.semdpi.com
IL-6Decreased expressionMouse brain researchgate.netresearchgate.net

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. waocp.org this compound's metabolite, moringin, has been shown to effectively inhibit this pathway. waocp.orgmdpi.com It achieves this by preventing the degradation of IκB-α, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. researchgate.net By stabilizing IκB-α, moringin prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby blocking the transcription of pro-inflammatory genes. researchgate.netbiocrick.com Studies have indicated that moringin's inhibitory effect on NF-κB activity may be more potent than that of sulforaphane (B1684495), another well-known isothiocyanate. mdpi.com This inhibition has been observed in various cell types, including myeloma cells and macrophages. researchgate.netwaocp.org

Regulation of Cellular Adhesion Molecules (e.g., ICAM-1, CD55)

Cellular adhesion molecules play a crucial role in the inflammatory process by mediating the attachment of leukocytes to the vascular endothelium, a key step in their migration to sites of inflammation. nih.govmjpath.org.my Pre-clinical studies have shown that a semisynthetic derivative of moringin can reduce the protein levels of Intercellular Adhesion Molecule-1 (ICAM-1) in periarticular tissues. researchgate.netfrontiersin.org ICAM-1 is a key adhesion molecule that facilitates the transendothelial migration of leukocytes. mjpath.org.mycellapplications.com Additionally, the same derivative was found to decrease the levels of CD55, also known as decay-accelerating factor, which is involved in regulating the complement system, a part of the innate immune response. researchgate.netfrontiersin.org

Table 2: Regulation of Cellular Adhesion Molecules by a Moringin Derivative

Adhesion MoleculeEffect of Moringin DerivativeTissueReference
ICAM-1Reduced protein levelsPeriarticular tissues researchgate.netfrontiersin.org
CD55Reduced protein levelsPeriarticular tissues researchgate.netfrontiersin.org

Activation of Heme Oxygenase-1 (HO-1) Pathway

Heme oxygenase-1 (HO-1) is a cytoprotective enzyme with potent anti-inflammatory properties. frontiersin.orgnih.gov The activation of the HO-1 pathway is another mechanism through which this compound exerts its anti-inflammatory effects. A semisynthetic derivative of moringin has been shown to induce the HO-1 pathway. frontiersin.org This induction is believed to contribute to the compound's antinociceptive and anti-inflammatory effects. frontiersin.org The activation of HO-1 can lead to the production of carbon monoxide and biliverdin, which have their own anti-inflammatory and antioxidant properties. mdpi.com The induction of HO-1 is often linked to the activation of the Nrf2 pathway. mdpi.comnih.gov

Role of Keap1-Nrf2 System in Anti-inflammatory Responses

The Keap1-Nrf2 system is a master regulator of the cellular antioxidant and anti-inflammatory response. frontiersin.org Moringin, the isothiocyanate derived from this compound, is a potent activator of this system. sci-hub.secabidigitallibrary.org It interacts with Keap1, a protein that targets Nrf2 for degradation, leading to the release and nuclear translocation of Nrf2. sci-hub.secabidigitallibrary.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including those encoding for antioxidant and anti-inflammatory enzymes. mdpi.commdpi.com This activation of the Keap1-Nrf2 pathway by moringin enhances the body's innate defense mechanisms against oxidative stress and inflammation. cabidigitallibrary.orgresearchgate.net Studies have shown that moringin's ability to activate Nrf2 is comparable or even stronger than other known activators like sulforaphane. cabidigitallibrary.org

Modulation of Toll-like Receptor 4 (TLR-4) Pathway

Toll-like receptor 4 (TLR-4) is a key pattern recognition receptor involved in the innate immune response and the initiation of inflammation, particularly in response to bacterial lipopolysaccharide (LPS). sementeamanha.org Moringin has been found to modulate the TLR-4 signaling pathway. researchgate.net By reducing the expression of TLR-4, moringin can dampen the inflammatory cascade triggered by pathogens or cellular damage. researchgate.netmdpi.com This modulation helps to prevent the over-activation of downstream signaling pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and mediators. researchgate.netresearchgate.net

of this compound

This compound, a significant glucosinolate found in Moringa oleifera, and its bioactive hydrolysis product, moringin (an isothiocyanate), have been the focus of numerous pre-clinical studies to elucidate their pharmacological mechanisms. Research has highlighted jejich potent antioxidant and anticancer activities, which are mediated through various cellular and molecular pathways.

Antioxidant Mechanisms

The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential. These compounds employ a multi-faceted approach to combat oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

A primary mechanism by which moringin exerts its antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. cabidigitallibrary.org The Keap1-Nrf2 system is a critical cellular defense mechanism against oxidative stress. cabidigitallibrary.org Moringin, being an electrophilic compound, can interact with Keap1, a sensor for oxidative stress. cabidigitallibrary.org This interaction leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to accumulate in the cell and translocate to the nucleus. cabidigitallibrary.orgsci-hub.se Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various genes, inducing the expression of a suite of antioxidant and detoxification enzymes. cabidigitallibrary.orgwaocp.orgresearchgate.net This activation of the Nrf2 pathway has been demonstrated to be comparable or even more potent than that of other well-known Nrf2 activators like sulforaphane and curcumin. cabidigitallibrary.org Studies have confirmed that moringin treatment increases the expression of Nrf2 and its downstream targets. cabidigitallibrary.orgresearchgate.netx-mol.net For instance, in neuroblastoma cells, moringin treatment led to an increased expression level of Nrf2. x-mol.net

In addition to its indirect antioxidant effects via the Nrf2 pathway, this compound and its derivatives also exhibit direct radical scavenging activity. nih.gov Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids. biocrick.com The ability to neutralize these harmful free radicals is a key aspect of an antioxidant's function. nih.gov Studies utilizing various antioxidant assays have confirmed the ROS scavenging potential of this compound-isothiocyanate (GMG-ITC). biocrick.com For instance, pre-treatment of differentiated SH-SY5Y cells with GMG-ITC significantly reduced the production of ROS induced by hydrogen peroxide (H₂O₂). biocrick.comnih.gov This direct scavenging activity helps to mitigate the immediate damaging effects of oxidative stress on neuronal cells. biocrick.com

Anticancer Mechanisms

The anticancer properties of this compound are largely attributed to its hydrolysis product, moringin, which has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis. waocp.org

Moringin has demonstrated the ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, representing different types of cancer.

PC-3 (Prostate Cancer): this compound isothiocyanate (GMG-ITC) has been shown to inhibit the proliferation of PC-3 prostate cancer cells with an IC50 value of 3.5 µg/mL. researchgate.netmdpi.com Treatment with GMG-ITC induced morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing. researchgate.netmdpi.com Annexin V assays confirmed a time-dependent increase in both early and late apoptotic cells. researchgate.netmdpi.com Molecular studies revealed that GMG-ITC activates apoptotic genes including caspases, the tumor suppressor gene p53, and the pro-apoptotic protein Bax. researchgate.netmdpi.comnih.gov Specifically, the expression of JNK, Bad, Bcl-2, and p53 proteins was significantly upregulated. researchgate.netupm.edu.my

HepG2 (Liver Cancer): While direct studies on this compound and HepG2 apoptosis are limited, related research on Moringa oleifera extracts containing this compound suggests a potential role. A cocktail of Moringa oleifera and Averrhoa carambola extracts was found to inhibit Hep3B (a type of liver cancer cell) proliferation by increasing the activity of caspases 2, 8, 9, and 3, indicating the induction of both extrinsic and intrinsic apoptotic pathways. biocrick.com

HT-29 (Colon Cancer): A glucosinolate-rich hydrolyzed extract from Moringa oleifera leaves, containing this compound, exhibited antiproliferative effects on HT-29 colon cancer cells with an IC50 of 0.59 mg/mL. usda.govresearchgate.net The extract increased apoptosis up to 38% in HT-29 cells. usda.govresearchgate.net Mechanistically, the extract induced the expression of the pro-apoptotic marker Bax by 52% and cytochrome c by 59%, while decreasing the anti-apoptotic protein Bcl-2 by 43%. usda.govresearchgate.net These changes indicate the involvement of a ROS-mediated mitochondrial-dependent apoptotic pathway. usda.govresearchgate.net Another study on colonic metabolites from digested Moringa oleifera leaves, which included morin (B1676745) and chlorogenic acids, also showed an antiproliferative effect against HT-29 cells, inducing apoptosis, necrosis, and autophagy. nih.gov

SH-SY5Y (Neuroblastoma): Moringin has been found to significantly reduce the growth of SH-SY5Y human neuroblastoma cells in a time- and concentration-dependent manner by activating the apoptotic machinery. nih.govresearchgate.net The antiproliferative effect involves the activation of the intrinsic apoptotic cascade, with increased gene expression and cleavage of caspase 3 and 9. biocrick.com Furthermore, moringin treatment led to an increase in the expression of p53, p21, and Bax at both the protein and transcriptional levels, and it inhibited the nuclear translocation of NF-κB. biocrick.com Pre-treatment with GMG-ITC also protected differentiated SH-SY5Y cells from H₂O₂-induced apoptosis by downregulating the expression of pro-apoptotic genes like cyt-c, p53, Apaf-1, Bax, CASP3, CASP8, and CASP9, while upregulating the anti-apoptotic gene Bcl-2. biocrick.comnih.gov

Table of Research Findings on Anticancer Mechanisms of this compound and its Derivatives

Cell Line Cancer Type Key Findings References
PC-3 Prostate Cancer Inhibition of proliferation (IC50: 3.5 µg/mL); Induction of apoptosis via activation of caspases, p53, and Bax. researchgate.netmdpi.comnih.gov
HepG2 Liver Cancer Moringa extract cocktail induced apoptosis in Hep3B cells through caspase activation. biocrick.com
HT-29 Colon Cancer Moringa leaf extract inhibited proliferation (IC50: 0.59 mg/mL); Induced apoptosis by modulating Bax, Bcl-2, and cytochrome c. usda.govresearchgate.net

| SH-SY5Y | Neuroblastoma | Moringin reduced cell growth by activating the intrinsic apoptotic pathway (caspases 3 & 9, p53, Bax). | biocrick.comnih.govresearchgate.net |

Anticancer Mechanisms

Induction of Apoptosis in Cancer Cell Lines (e.g., PC-3, HepG2, HT-29, SH-SY5Y)

Cell Cycle Arrest (e.g., G2/M Phase)

This compound isothiocyanate (GMG-ITC), the bioactive form of this compound, has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M phase. mdpi.comupm.edu.my In studies involving human prostate cancer (PC-3) cells, treatment with GMG-ITC led to a time-dependent accumulation of cells in the G2/M phase. mdpi.comnih.gov The percentage of cells arrested in this phase increased from 8.9% at 24 hours to 14.5% at 48 hours, and markedly to 39.1% after 72 hours of exposure. mdpi.com This arrest is a critical mechanism for preventing cancer cells from dividing and proliferating. waocp.org The phenomenon of G2/M phase arrest is considered a significant indicator of apoptotic cell death induction. mdpi.com

Modulation of Apoptotic Protein Signaling (e.g., JNK, Bad, Bcl2, p53 Upregulation)

The anticancer activity of this compound is strongly linked to its ability to induce apoptosis, or programmed cell death, through the modulation of key regulatory proteins. In PC-3 prostate cancer cells, treatment with GMG-ITC resulted in the significant upregulation of early apoptosis-related proteins, including c-Jun N-terminal kinase (JNK), Bad, Bcl-2, and the tumor suppressor protein p53. mdpi.comupm.edu.mynih.gov The expression of p53 is directly associated with the halt in cell cycle progression at the G2/M phase. upm.edu.my

Furthermore, GMG-ITC activates critical downstream effectors in the apoptotic cascade. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and activate caspases, including caspase-8 and caspase-9. mdpi.comresearchgate.net An increased ratio of Bax to the anti-apoptotic protein Bcl-2 is known to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent cell death. mdpi.com In human malignant astrocytoma cells, moringin, another derivative, was also effective in prompting apoptosis by activating p53 and Bax while inhibiting Bcl-2. researchgate.net This modulation of apoptotic signaling pathways underscores the compound's potential to selectively eliminate cancer cells. mdpi.com

Inhibition of Tumor Cell Proliferation

This compound and its derivatives have demonstrated a marked ability to inhibit the proliferation of various tumor cells in preclinical studies. waocp.org GMG-ITC effectively suppressed the proliferation of human prostate cancer (PC-3) cells, exhibiting an IC50 value of 3.5 µg/mL. nih.govresearchgate.net This inhibitory action is accompanied by distinct morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and membrane blebbing. researchgate.netresearchgate.nettiu.edu.iq

The compound's antiproliferative effects are not limited to prostate cancer. Studies have also shown its efficacy against human multiple myeloma cells (RPMI8226), with an IC50 value of 6.9 µM after 48 hours of treatment. mdpi.com The primary mechanism behind this inhibition is the selective induction of programmed cell death in rapidly dividing cancer cells while sparing normal cells. mdpi.com For instance, a GMG-ITC-rich soluble extract did not show significant toxicity to noncancerous murine fibroblast (3T3) cells, highlighting its potential for targeted cancer therapy. nih.gov

Interaction with Key Cancer Signaling Pathways (e.g., YAP/TAZ, Nrf2-Keap1, TLR4/NF-κB, Wnt/β-catenin)

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cancer progression. researchgate.netmdpi.com

TLR4/NF-κB Pathway: The isothiocyanate derived from this compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov Inhibition of NF-κB is crucial as this pathway is essential for the survival of certain cancer cells, such as multiple myeloma. nih.gov GMG-ITC was found to be more effective than the well-studied isothiocyanate sulforaphane in inhibiting NF-κB activity. nih.gov In preclinical models, this inhibition has been linked to reduced inflammation and tumor growth. researchgate.netnih.govresearchgate.net

Nrf2-Keap1 Pathway: The interaction with the Nrf2-Keap1 pathway appears to be context-dependent. In the context of cancer treatment, GMG-ITC has been observed to downregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) in PC-3 cancer cells. mdpi.comupm.edu.my However, isothiocyanates are also known generally to induce Phase II detoxifying enzymes through the Nrf2 pathway, which is a key mechanism for chemoprevention. google.com

Wnt/β-catenin and YAP/TAZ Pathways: Extracts from Moringa oleifera, the plant source of this compound, have been shown to modulate the Wnt/β-catenin pathway by inhibiting the activity of β-catenin, a key protein in this pathway. researchgate.net This pathway is interconnected with the YAP/TAZ signaling cascade, both of which are involved in regulating cell proliferation and apoptosis. researchgate.netmdpi.com

Pre-clinical In Vivo Studies on Tumor Growth Inhibition (e.g., Myeloma in Nude Mice)

The anti-tumor effects of this compound's derivative, GMG-ITC, have been validated in animal models. In a significant preclinical study, pure GMG-ITC demonstrated substantial antitumoral activity in a multiple myeloma model using nude mice. nih.gov The treatment effectively reduced myeloma tumor growth while causing minimal toxicity to the animals. nih.govnih.gov

The mechanism for this in vivo efficacy is attributed to the inhibition of the NF-κB pathway, which is critical for the survival and proliferation of myeloma cells. nih.gov Another study reported that GMG-ITC reduced tumor growth in mice bearing A2780 ovarian cancer. waocp.org A patent has also been filed describing the in vivo antitumor activity of GMG-ITC in SCID mice transplanted with human myeloma cells, further corroborating its potential as a therapeutic agent. google.com

Neuroprotective Mechanisms

Inhibition of Neurodegenerative Processes in Pre-clinical Models

Beyond its anticancer properties, this compound isothiocyanate (GMG-ITC) exhibits significant neuroprotective activities in preclinical models of neurodegenerative diseases. biocrick.comd-nb.info Its protective effects are largely attributed to its ability to counteract oxidative stress and inflammation, which are key drivers of neuronal damage. d-nb.infofrontiersin.org

In cellular models using human neuroblastoma (SH-SY5Y) cells, pre-treatment with GMG-ITC was shown to protect against cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent ROS generator. researchgate.netbiocrick.com This protection is achieved by reducing the levels of reactive oxygen species (ROS) and modulating apoptosis-related proteins. researchgate.netbiocrick.com Unlike in cancer cells, GMG-ITC pre-treatment in neuronal cells under oxidative stress led to a decrease in the expression of pro-apoptotic proteins like p53, Bax, and caspases, thereby preventing cell death. biocrick.com

The neuroprotective mechanisms also involve the positive modulation of key signaling pathways. GMG-ITC activates the Nrf2/ARE pathway, leading to an increased expression of phase II detoxifying and antioxidant enzymes. d-nb.infofrontiersin.org Concurrently, it suppresses inflammatory pathways by decreasing the expression of NF-kβ and the pro-inflammatory marker TLR-4. researchgate.netfrontiersin.org In animal models of diseases like multiple sclerosis and experimental autoimmune encephalomyelitis, moringin and GMG-ITC have been shown to reduce neuroinflammation and alleviate disease symptoms. researchgate.netd-nb.info

Protection in Experimental Models of Multiple Sclerosis (e.g., Experimental Autoimmune Encephalomyelitis)

This compound, and its corresponding isothiocyanate, moringin, have demonstrated protective effects in experimental models of multiple sclerosis (MS), primarily in the experimental autoimmune encephalomyelitis (EAE) mouse model. researchgate.netnih.govmsdiscovery.orgmdpi.com Research indicates that treatment with this compound-isothiocyanate (GMG-ITC) can counteract the inflammatory cascade that is a hallmark of severe MS. researchgate.netnih.gov

In a study using C57Bl/6 male mice with EAE induced by myelin oligodendrocyte glycoprotein, GMG-ITC treatment was shown to be effective against the proinflammatory cytokine TNF-α. nih.gov This treatment also resulted in reduced demyelination and axonal loss. mdpi.com Furthermore, it influenced the generation of oxidative species and the cell apoptotic death pathway, leading to a lower Bax/Bcl-2 unbalance, which is indicative of reduced apoptosis. nih.gov

Another study highlighted that pretreatment with moringin, derived from this compound, in EAE mice led to the increased expression of Nrf2, a key regulator of the antioxidant response. uni.luresearchgate.net This pretreatment also reduced cell apoptosis and suppressed the aberrant Wnt–β-catenin signaling pathway. uni.luresearchgate.net Specifically, moringin pretreatment was found to normalize the Wnt–β-catenin pathway by inhibiting GSK3β and upregulating β-catenin, which in turn regulates T-cell activation and suppresses key inflammatory mediators. uni.ludovepress.comnih.gov The application of a cream containing moringin has also been reported to alleviate neuropathic pain in a mouse model of multiple sclerosis by inhibiting inflammatory pathways and enhancing anti-inflammatory pathways. cabidigitallibrary.orgresearchgate.net

Collectively, these findings suggest that this compound and its derivatives can offer neuronal and axonal protection by neutralizing the inflammatory cascade. frontiersin.org

Potential in Alzheimer's Disease Pathology (Based on In Silico Analysis and Brain Inflammation Reduction)

In silico analyses have identified this compound as a promising candidate for therapeutic intervention in Alzheimer's disease. nih.govnih.govtandfonline.comresearchgate.netdartmouth.edu These computational studies predict that this compound has the potential to reduce inflammation in the brain, a key pathological feature of Alzheimer's. nih.govnih.govtandfonline.com

Molecular docking studies have shown that this compound exhibits a strong binding affinity to interleukin-1β (IL-1β), a significant inflammatory molecule implicated in Alzheimer's disease. nih.govtandfonline.com This suggests a direct interaction with inflammatory molecules. tandfonline.com The predicted ability of this compound to mitigate inflammation is a crucial aspect of its potential therapeutic value, as chronic inflammation is associated with the progression of various chronic diseases, including Alzheimer's. nih.gov

Furthermore, in silico predictions affirm the safety of this compound, with no indications of mutagenicity, carcinogenicity, or other toxic effects. nih.govtandfonline.com Bioactivity assessments also indicate its versatility in modulating various biological pathways. nih.govnih.govtandfonline.com While these computational findings are promising, they underscore the necessity for further empirical research to validate the efficacy and safety of this compound for clinical applications in Alzheimer's treatment. nih.govnih.govtandfonline.com

Modulation of Neurotransmitter Systems

This compound and its derivatives have been shown to modulate neurotransmitter systems, which may contribute to their neuroprotective effects. Extracts from Moringa oleifera, which are rich in this compound, have been found to increase acetylcholine (B1216132) levels in the hippocampus by inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine. mdpi.com This action is significant as acetylcholine is a neurotransmitter crucial for memory and cognitive functions. nih.gov

Studies suggest that certain compounds in Moringa oleifera, including alkaloids, may protect brain cells and promote brain health. nih.gov The plant's bioactive compounds, including isothiocyanates derived from this compound, have been associated with the stimulation of neurotrophic factors that support the growth and differentiation of neurons, potentially improving cognitive function. openmedicinalchemistryjournal.com

Furthermore, Moringa seed extract, which is abundant in this compound, may enhance sleep quality by modulating neurotransmitters. cabidigitallibrary.org It has been suggested that it activates the inhibitory GABAergic system while suppressing the excitatory glutamatergic system. cabidigitallibrary.org There is also evidence that Moringa oleifera extracts can elevate levels of dopamine (B1211576) and serotonin (B10506) in rats. mdpi.com

Immunomodulatory Effects

Interaction with Key Cytokines (e.g., IL-1β, IL-10)

This compound and its isothiocyanate derivative, moringin, exhibit immunomodulatory effects through their interaction with key cytokines. In silico studies have demonstrated that this compound can bind to various cytokines, with a particularly high score for interaction with IL-1β, a pro-inflammatory cytokine, and IL-10, an anti-inflammatory cytokine. This suggests an active role for this compound in modulating the immune response through cytokine-mediated pathways.

Isothiocyanates derived from this compound have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α. mdpi.com Conversely, they have been found to increase the production of anti-inflammatory cytokines such as IL-10. mdpi.com In experimental models of multiple sclerosis, moringin pretreatment suppressed the main inflammatory mediators, including IL-1β and IL-6. uni.ludovepress.comnih.gov This modulation of cytokine production is a key mechanism behind the anti-inflammatory properties of these compounds.

Signaling Pathways Mediated by Cytokine Interactions

The interaction of this compound and its derivatives with cytokines leads to the modulation of several key signaling pathways involved in inflammation. One of the primary pathways affected is the nuclear factor-kappa B (NF-κB) pathway. researchgate.net Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, which is crucial for the transcription of many pro-inflammatory genes. mdpi.comresearchgate.net

In addition to the NF-κB pathway, moringin has been found to inhibit the JAK/STAT signaling pathway, which is frequently upregulated in immune disorders. plos.org Specifically, it is a potent inhibitor of STAT5 and, to a lesser extent, STAT1/STAT2 signaling. plos.org In the context of experimental autoimmune encephalomyelitis, moringin pretreatment was shown to normalize the aberrant Wnt–β-catenin pathway, leading to the suppression of inflammatory mediators. uni.ludovepress.comnih.gov This is achieved through the inhibition of GSK3β and upregulation of β-catenin, which in turn activates PPARγ. uni.ludovepress.comnih.gov

These findings indicate that this compound's immunomodulatory effects are mediated through its ability to influence multiple signaling cascades that are central to the inflammatory response.

Antinociceptive/Analgesic Effects

Extracts of Moringa oleifera, containing this compound, have demonstrated significant antinociceptive and analgesic effects in various animal models. mdpi.comnih.gov Studies have shown that these extracts can reduce pain-induced writhing responses in mice, with effects comparable to aspirin. mdpi.comnih.gov In rats, the analgesic effects of the leaf extract have been likened to those of diclofenac (B195802) sodium. mdpi.comnih.gov

The metabolite of this compound, moringin, is thought to alleviate pain by acting on the transient receptor potential ankyrin subtype 1 (TRPA1) protein, a pain receptor. cabidigitallibrary.orgresearchgate.net Moringin acts as an agonist for TRPA1 receptors, leading to their desensitization and a potential reduction in pain stimuli. cabidigitallibrary.orgresearchgate.net The plant has been traditionally used as an analgesic, and TRPA1 is considered a mediator of these effects. cabidigitallibrary.orgresearchgate.net

Furthermore, a semisynthetic derivative of a benzylisothiocyanate from Moringa oleifera has shown potential antinociceptive and anti-inflammatory effects in a rat model of temporomandibular joint pain. frontiersin.org This analgesic effect appears to be mediated peripherally through the heme oxygenase-1 (HO-1) pathway and centrally through the activation of μ and δ opioid receptors. frontiersin.org Some studies also suggest that the antinociceptive effects of isothiocyanates may involve the release of hydrogen sulfide (B99878) (H₂S) and the activation of Kv7 channels. d-nb.info

Peripheral and Central Mechanisms of Action (e.g., HO-1 Pathway, Opioid Receptors)

This compound, a glucosinolate found in Moringa oleifera, and its isothiocyanate derivative, moringin, exert their biological effects through a variety of peripheral and central mechanisms. Research has highlighted their interaction with key cellular pathways and receptor systems, including the Heme oxygenase-1 (HO-1) pathway and opioid receptors.

Peripheral Mechanisms: A significant aspect of this compound's peripheral action is mediated through the HO-1 pathway. nih.govfrontiersin.org HO-1 is a cytoprotective enzyme that is induced in response to oxidative stress and inflammation. nih.govfrontiersin.org Studies have shown that a semisynthetic derivative of this compound, referred to as MC-H, demonstrates antinociceptive and anti-inflammatory effects by activating this pathway. nih.govfrontiersin.org The antinociceptive effect of MC-H was reversed by the administration of an HO-1 inhibitor, confirming the pathway's involvement. frontiersin.org This suggests that the peripheral analgesic effects of this compound derivatives are at least partially dependent on the induction of HO-1. nih.govfrontiersin.org

In addition to the HO-1 pathway, this compound and its derivatives influence other peripheral targets. For instance, they have been shown to downregulate the levels of intercellular adhesion molecule-1 (ICAM-1) and CD55 in periarticular tissues, which are involved in inflammatory processes. nih.govfrontiersin.org Furthermore, moringin has been identified as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a somatosensory receptor involved in nociception and pain. researchgate.netmdpi.comnih.gov

Central Mechanisms: At the central level, the antinociceptive effects of this compound derivatives appear to involve the activation of opioid receptors. nih.govfrontiersin.orgd-nb.info Pre-clinical studies have indicated that the analgesic effect of MC-H is mediated centrally through the activation of μ and δ-opioid receptors. nih.govfrontiersin.org This was demonstrated by the reversal of its antinociceptive effects by naloxone, a non-selective opioid antagonist, and by specific antagonists for μ and δ-opioid receptors. nih.govfrontiersin.org This suggests a direct or indirect interaction with the central opioid system. nih.gov The ability of isothiocyanates to modulate opioid receptor activity may be due to their capacity to bind to sulfhydryl groups on the receptor proteins, potentially altering their conformation and function. d-nb.info

The neuroprotective effects of this compound and its isothiocyanate are also linked to central mechanisms, including the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. frontiersin.org This pathway is crucial for cellular defense against oxidative stress. frontiersin.org Moringin has been shown to activate the Keap1-Nrf2 system, leading to the increased expression of antioxidant and detoxification enzymes. cabidigitallibrary.org

The following table summarizes the key pharmacological mechanisms of this compound and its derivatives:

MechanismLocationKey FindingsResearch Model
HO-1 Pathway Activation PeripheralA semisynthetic derivative of this compound (MC-H) induced antinociceptive and anti-inflammatory effects by activating the HO-1 pathway. nih.govfrontiersin.orgRat Temporomandibular Joint (TMJ) Pain Model nih.govfrontiersin.org
Opioid Receptor Activation CentralMC-H demonstrated antinociceptive effects through the activation of μ and δ-opioid receptors. nih.govfrontiersin.orgRat TMJ Pain Model nih.govfrontiersin.org
TRPA1 Channel Agonism PeripheralMoringin was identified as a potent agonist of the TRPA1 channel. researchgate.netmdpi.comnih.govIn vitro assays using human embryonic kidney (HEK)-293 cells stably transfected with rat TRPA1. researchgate.net
Nrf2/ARE Pathway Modulation CentralMoringin activates the Keap1-Nrf2 system, enhancing antioxidant defenses. cabidigitallibrary.org this compound isothiocyanate increased the expression of Nrf2. frontiersin.orgCellular and animal experiments cabidigitallibrary.org, Neuroblastoma cells (SH-SY5Y) frontiersin.org
Downregulation of Adhesion Molecules PeripheralMC-H reduced the protein levels of ICAM-1 and CD55 in periarticular tissues. nih.govfrontiersin.orgRat TMJ Pain Model nih.govfrontiersin.org

Biotechnological and Production Enhancement Strategies

Elicitation Approaches for Enhanced Metabolite Production

Elicitation is a biotechnological tool used to enhance the production of secondary metabolites in plants by applying stress-inducing agents or signals (elicitors). mdpi.comnih.gov Plants respond to these stimuli by activating defense mechanisms, which often include the increased synthesis of bioactive compounds like glucosinolates. researchgate.net In Moringa oleifera, both biotic and abiotic elicitors have been shown to influence the production of its valuable phytochemicals. d-nb.info

Germination is one effective biological process that significantly boosts glucomoringin levels. A study investigating the dynamic changes in moringa seeds during germination found that the process substantially increased the total glucosinolate content. researchgate.netacs.org The concentration of this compound, in particular, was significantly upregulated, with research suggesting this increase corresponds to the metabolism of its precursor, tyrosine. researchgate.netacs.orgdigitellinc.com This suggests that moringa sprouts could be promoted as a food ingredient rich in this compound. researchgate.netacs.org

Table 1: Effect of Germination on this compound (GMG) Content in Moringa Seeds

ConditionTemperatureDurationThis compound Content (μmol/g DW)Total Glucosinolate (GSL) Content (μmol/g DW)
Ungerminated Seeds (Day 0)N/A0 days61150
Germinated Seeds35°C4 days149Not specified
Germinated Seeds35°C6 daysNot specified323

Data sourced from studies on the effect of germination on the phytochemical content of Moringa seeds. researchgate.netacs.org DW = Dry Weight.

Abiotic stressors are non-living environmental factors that can induce metabolic changes in plants, often leading to an accumulation of secondary metabolites as part of a defense response. researchgate.netscielo.brnih.gov Oxidative stress-associated factors, such as ionizing radiation, have been reported to induce the production of various bioactive compounds. scielo.br

Research has specifically demonstrated that gamma radiation can activate and increase the synthesis of this compound and its acylated derivatives in Moringa oleifera. scielo.brresearchgate.netsabraojournal.org This finding suggests that these compounds are part of the plant's inducible defense mechanism against oxidative stress, rather than being purely constitutive components. scielo.br The application of gamma rays can cause variations at the genetic, biochemical, and physiological levels in plants. nih.gov Studies using a targeted metabolic fingerprinting approach (UHPLC-qTOF-MS) confirmed a notable increase in this compound and three of its acetylated derivatives following radiation treatment. scielo.brresearchgate.net This indicates that subjecting the plant to photo-oxidative stress could be a viable strategy to accumulate higher quantities of this compound. scielo.br

Other abiotic stresses have also been investigated. In-vitro cultures of moringa callus subjected to salicylic (B10762653) acid (200 μM) and sodium chloride (NaCl, 50-100 μM) showed an increase in total phenolic compounds. nih.govacs.org While not measuring this compound directly, this demonstrates the potential of using chemical elicitors and salinity stress to enhance secondary metabolite production in moringa. nih.govacs.org

Heterologous Production through Microbial Fermentation Systems

Heterologous production, which involves using recombinant DNA technology to produce compounds in host organisms like bacteria or yeast, is a promising strategy for the large-scale synthesis of valuable plant-derived metabolites. nih.govsciopen.com This approach can provide a sustainable and controlled supply of compounds, overcoming limitations associated with agricultural production and extraction from natural sources. sciopen.com

For this compound and its derivatives, synthetic biology and microbial fermentation are considered promising future approaches for sustainable and efficient production. sciopen.com The elucidation of the biosynthetic pathways of isothiocyanates—the bioactive products of this compound hydrolysis—in various plants is paving the way for their heterologous production in microbial systems like Escherichia coli. sciopen.com While the focus has largely been on producing the isothiocyanate derivatives, such as 4-(α-L-rhamnopyranosyloxy)-benzyl isothiocyanate (moringin), the underlying principles could potentially be applied to the production of the precursor, this compound, itself. sciopen.comup.ac.za However, the heterologous production of this compound specifically is still a developing area of research, with more progress having been made on the production of other secondary metabolites and antimicrobial peptides via microbial systems. nih.govsciopen.com

Optimization of Extraction Yields from Various Plant Materials

Maximizing the yield of this compound from Moringa oleifera plant material is critically dependent on the optimization of extraction parameters. Research has focused on different plant parts, pre-treatment methods, solvents, and extraction technologies to enhance recovery.

Different parts of the moringa plant contain varying concentrations of this compound. Seeds are consistently reported to have the highest concentrations, followed by leaves, while other parts like stems and roots contain lower amounts. sci-hub.seajol.infodlsu.edu.ph One study reported this compound content to be over 30 mg/g (dry weight) in seeds and over 20 mg/g in leaves. sci-hub.se

The pre-treatment of the plant material significantly impacts extraction efficiency. For seeds, which are rich in oil, the method of oil extraction is a key factor. thepharmajournal.comthepharmajournal.com A study comparing different oil extraction methods found that using a rotary press before this compound extraction resulted in a higher yield from the remaining seed meal compared to solvent-based oil extraction or screw press methods. thepharmajournal.comthepharmajournal.com Furthermore, the drying method applied to the plant material influences the final yield. An analysis of aqueous extracts found that for freeze-dried materials, seeds yielded the highest this compound concentration, whereas for oven-dried materials, the branches yielded the most. researchgate.netfoodsciencejournal.com

Table 2: this compound Content in Aqueous Extracts from Different M. oleifera Plant Parts and Drying Methods

Plant PartDrying MethodThis compound Concentration (μmol/100 ml of extract)
SeedsFreeze-dried6.841
LeavesFreeze-dried4.10
BranchesOven-dried6.13
SeedsOven-dried4.46

Data from a comparative study on aqueous extracts of Paraguayan M. oleifera. researchgate.netfoodsciencejournal.com

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been optimized for recovering glucosinolates from moringa seed meal. thepharmajournal.comthepharmajournal.com Following oil extraction by rotary press, UAE yielded a higher concentration of this compound (290.12 µg/g) compared to MAE (250.65 µg/g). thepharmajournal.comthepharmajournal.com The choice of solvent is also crucial. Studies have used various solvents, including methanol (B129727), ethanol (B145695), and water. nih.govmdpi.com Distilled water was found to produce the highest crude extract yield from moringa seeds (21.78%), followed by methanol (11.79%). mdpi.com The subsequent purification from this crude water extract yielded 9.43% this compound. mdpi.com

Table 3: Comparison of Extraction Techniques on this compound Yield from Seed Meal

Extraction TechniqueThis compound Concentration (μg/g of seed meal)
Ultrasound-Assisted Extraction (UAE)290.12
Microwave-Assisted Extraction (MAE)250.65

Data from a study optimizing glucosinolate isolation from M. oleifera seed meal after oil extraction. thepharmajournal.comthepharmajournal.com

Research Gaps and Future Directions in Glucomoringin Studies

Elucidation of Remaining Uncharacterized Molecular Mechanisms of Action

Current research has identified several molecular targets and pathways influenced by glucomoringin and its isothiocyanate derivative, moringin (B1218149). However, a complete picture of its mechanism of action is still lacking. Many studies have relied on computational models, which, while useful for generating hypotheses, require empirical validation. nih.govijarsct.co.in

For instance, in silico studies have predicted that this compound may interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.gov These predictions, however, are based on computational algorithms and have not all been confirmed through laboratory experiments. nih.govijarsct.co.in Future research should focus on systematically validating these predicted interactions to uncover novel mechanisms.

Furthermore, the precise molecular events that follow the initial interaction of this compound or moringin with their cellular targets are not fully understood. While effects on signaling pathways like NF-κB and Nrf2 have been reported, the upstream and downstream signaling cascades are not completely mapped out. mdpi.comresearchgate.net A deeper investigation into these pathways will provide a more comprehensive understanding of how this compound exerts its biological effects. The use of advanced molecular biology techniques could help to elucidate these complex signaling networks. nih.gov

Empirical Validation of In Silico Predictions through In Vitro and In Vivo Models

A significant portion of the existing research on this compound's bioactivity is based on in silico or computational studies. nih.govresearchgate.netdartmouth.edu These studies have been instrumental in predicting the pharmacokinetic properties and potential therapeutic applications of this compound, for example in the context of Alzheimer's disease. researchgate.netnih.gov Molecular docking simulations have suggested strong binding affinities to inflammatory targets like IL-1β. nih.govnih.gov

Comprehensive Characterization of Immunomodulatory Potential

Preliminary evidence, largely from in silico models, suggests that this compound possesses immunomodulatory properties. Computational docking studies have shown that this compound may interact with various cytokines, including IL-1β and IL-10, which are key regulators of the immune response. Its hydrolysis product, moringin, has also been implicated in modulating inflammatory pathways. mdpi.com

Despite these promising initial findings, a comprehensive characterization of this compound's immunomodulatory effects is needed. There is a scarcity of studies that have systematically investigated its impact on different immune cell populations, such as lymphocytes and macrophages, and the subsequent effects on both innate and adaptive immunity. Future research should aim to:

Investigate the effects of this compound and moringin on the production of a wide range of pro- and anti-inflammatory cytokines. mdpi.com

Determine the impact on immune cell proliferation, differentiation, and function.

Elucidate the specific signaling pathways within immune cells that are modulated by these compounds.

A thorough understanding of its immunomodulatory profile is critical for developing this compound-based therapies for immune-related disorders. mdpi.com

Advanced Biotechnological Approaches for Sustainable and Scalable Production

Currently, the primary source of this compound is extraction from the Moringa oleifera plant. academie-sciences.fr While this is a natural source, reliance on plant extraction presents challenges for large-scale, standardized production. The concentration of this compound in the plant can vary depending on factors such as growing conditions, harvesting time, and processing methods. nih.gov This variability can lead to inconsistencies in the quality and potency of extracts.

To overcome these limitations, advanced biotechnological approaches for the production of this compound should be explored. academie-sciences.fr Synthetic biology and microbial fermentation offer promising avenues for the sustainable and scalable synthesis of this compound. sciopen.com By engineering microorganisms to produce this compound, it may be possible to achieve higher yields and greater purity, while also reducing the environmental impact associated with large-scale agriculture. sciopen.commdpi.com Although the complete enzymatic pathways for this compound biosynthesis are not yet fully understood, which currently makes a purely biotechnological approach challenging, it remains a critical area for future research. academie-sciences.fr

Addressing Challenges in Standardized Preparations for Research

A significant hurdle in advancing this compound research is the lack of standardized preparations. researchgate.netfrontiersin.orgopenmedicinalchemistryjournal.com The variability in the chemical composition of Moringa oleifera extracts used across different studies makes it difficult to compare and interpret results. frontiersin.organalis.com.my This inconsistency is a major limiting factor for conducting reliable preclinical and clinical trials. researchgate.netsemanticscholar.org

To address this challenge, there is a pressing need to develop and implement standardized methods for the extraction, purification, and quantification of this compound. biocrick.comubaya.ac.id This includes establishing clear guidelines for:

The selection and processing of plant material. ubaya.ac.id

The extraction solvents and techniques used. mdpi.com

The analytical methods for quantifying this compound and other key bioactive compounds. analis.com.myjournalsarjnp.com

Developing standardized "teas" or other formulations with precisely calibrated levels of this compound could facilitate more consistent and reproducible research outcomes. biocrick.com Establishing such standards is a fundamental requirement for the progression of this compound from a promising phytochemical to a validated therapeutic agent. researchgate.netopenmedicinalchemistryjournal.com

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